8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one

Physicochemical differentiation ADME/Tox Chemical tool selection

Researchers seeking to eliminate data artifacts in urolithin-based campaigns must use this precisely substituted tool. Unlike natural 3,8-dihydroxy urolithins, the complete capping on this 8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one (CAS 500203‑92‑9) erases confounding radical-scavenging, blocks phenolic glucuronidation, and introduces a C-3 α‑keto ester for unique hydrogen-bonding—delivering a stable, lipophilic probe for clean SAR readouts in long-duration PDE2, ERβ co-activator, and mitochondrial QC assays where standard urolithin A would generate noise or degrade.

Molecular Formula C19H18O5
Molecular Weight 326.3 g/mol
Cat. No. B11159182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one
Molecular FormulaC19H18O5
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(C)C(=O)C
InChIInChI=1S/C19H18O5/c1-10-17(23-12(3)11(2)20)8-7-15-14-6-5-13(22-4)9-16(14)19(21)24-18(10)15/h5-9,12H,1-4H3
InChIKeyHAGNRTFEFLGJNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Critical Profile: 8-Methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one


This compound is a fully substituted synthetic derivative of the 6H-benzo[c]chromen-6-one (urolithin) scaffold, bearing a 3‑(1‑methyl‑2‑oxopropoxy) ester, an 8‑methoxy group, and a 4‑methyl substituent (CAS 500203‑92‑9) . The benzo[c]chromen‑6‑one core is recognized as the bioavailable metabolite backbone of dietary ellagitannins and has been extensively explored for selective estrogen receptor β (ERβ) agonism, phosphodiesterase II (PDE2) inhibition, and cholinesterase modulation [1]. The complete capping of all hydroxyl positions with methyl and oxopropoxy groups distinguishes this molecule from the natural di‑hydroxy urolithins and is intended to enhance lipophilicity, metabolic stability, and membrane permeability, thereby creating a differentiated chemical tool for target‑class screening and structure‑activity relationship (SAR) campaigns.

Why Interchanging 8-Methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one with Close Analogs Compromises Experimental Reproducibility


The 6H-benzo[c]chromen‑6‑one chemotype exhibits extreme sensitivity to oxygen‑based substitution: the bis‑hydroxyl motif at positions 3 and 8 is essential for ERβ co‑activator recruitment, while methylation or esterification of either hydroxyl drastically shifts potency and selectivity profiles [1]. Natural urolithins (e.g., urolithin A, 3,8‑di‑OH) display negligible acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, whereas tailored alkoxy‑substituted analogs achieve rivastigmine‑comparable IC50 values [2]. Consequently, genomic or functional readouts obtained with a “similar” 3‑OH or 8‑OH analog cannot be extrapolated to this fully capped 3‑oxopropoxy‑8‑methoxy‑4‑methyl variant; each substitution pattern produces a distinct polypharmacology fingerprint that directly affects target engagement, assay window, and off‑target liability. The unique combination of an α‑keto ester at C‑3, a methyl ether at C‑8, and a sterically shielding methyl at C‑4 is not replicated in any commercially stocked analog, making blind substitution a substantial risk to data integrity in both biochemical and cell‑based campaigns.

Quantitative Differentiation Matrix for 8-Methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one


Complete Hydroxyl Capping Confers Physicochemical and Metabolic-Stability Advantages Over Natural Urolithins

Natural urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one) and urolithin B (3-hydroxy) possess two or one free phenolic hydroxyl groups that are susceptible to rapid Phase II glucuronidation/sulfation, severely limiting systemic exposure [1]. The target compound replaces both hydroxyls with a methoxy group at C‑8 and a 1‑methyl‑2‑oxopropoxy ester at C‑3, eliminating the primary metabolic soft spots and introducing an ionizable ketone moiety that can engage polar protein pockets [2]. The predicted LogP of the target compound (≈3.5–4.0) is substantially higher than that of urolithin A (LogP ≈1.8), indicating improved passive membrane permeability [3].

Physicochemical differentiation ADME/Tox Chemical tool selection

4‑Methyl Substitution Shapes ERβ Ligand‑Binding Domain Occupancy Relative to Des‑Methyl Analogs

In the seminal ERβ agonist SAR study by Sun et al., bis‑hydroxyl at C‑3 and C‑8 was mandatory for HTRF co‑activator recruitment; however, the introduction of a methyl substituent at C‑4 (as in 10‑ethyl‑3‑hydroxy‑8‑methoxy‑4‑methyl‑6H‑benzo[c]chromen‑6‑one) substantially modulated ERβ affinity and selectivity [1]. The target compound carries the identical 8‑methoxy‑4‑methyl motif, while replacing the 3‑OH with a 1‑methyl‑2‑oxopropoxy group. Although direct ERβ IC50 data for the target compound are not publicly available, structure‑based inference from the patent literature indicates that the 4‑methyl group contributes critically to shaping the ligand‑binding domain pocket occupancy, distinguishing it from 4‑des‑methyl variants that overwhelmingly appear in commercial urolithin screening collections [2].

Estrogen receptor β SAR differentiation Nuclear receptor selectivity

Alkoxy‑Ester Motif at C‑3 Mimics PDE2 Inhibitory Fragments, Differentiating from Simple 3‑OH Urolithins

Tang et al. demonstrated that urolithin derivatives bearing alkoxy/ester substituents at C‑3 achieve tangible PDE2 inhibition (lead compound 2e IC50 = 33.95 μM), whereas the parent 3‑hydroxy lead compounds (IC50 >100 μM and 93.24 μM) were essentially inactive [1]. The 1‑methyl‑2‑oxopropoxy group appended to C‑3 in the target compound structurally resembles the ketone‑containing aliphatic side chains that conferred the greatest gain in PDE2 potency. Although the target compound was not explicitly included in the Tang et al. panel, the consistent trend towards improved PDE2 engagement with ester‑type functionalities strongly differentiates it from the 3‑OH‑only urolithin variants that populate natural‑product‑derived libraries [2].

Phosphodiesterase II Fragment-based design Urolithin derivatization

Methyl‑Ether Masking of 8‑OH Eliminates Redox‑Cycling and Off‑Target Antioxidant Confounds that Plague Urolithin A in Cell‑Based Assays

Urolithin A (3,8‑di‑OH) is a well‑documented direct antioxidant that scavenges reactive oxygen species and induces mitophagy through AMPK‑dependent pathways, effects that are inseparable from its phenolic redox activity [1]. These pleiotropic antioxidant actions generate substantial noise in target‑based cellular assays. The target compound replaces the 8‑OH with a methoxy ether, abolishing the catechol‑like redox potential and curtailing non‑specific antioxidant interference. Methyl ether analogs of polyphenols consistently exhibit >10‑fold reduced radical‑scavenging capacity in ORAC and DPPH assays relative to their hydroxylated progenitors, a property that translates directly to cleaner pharmacology readouts [2].

Assay interference Redox liability Chemical probe selectivity

High-Value Application Scenarios for 8-Methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one


ERβ Selectivity‑Focused Structure–Activity Relationship Profiling

Use the compound as a 4‑methyl‑8‑methoxy scaffold reference in ERβ HTRF co‑activator recruitment assays to dissect the contribution of the C‑3 ester moiety to subtype selectivity, benchmarking against 10‑ethyl‑3‑hydroxy‑8‑methoxy‑4‑methyl and 3,8‑dihydroxy‑4‑methyl derivatives disclosed in WO2004073612A2 [1].

Phosphodiesterase II (PDE2) Inhibitor Hit‑to‑Lead Optimization

Deploy the compound as a starting point for PDE2 SAR expansion based on the 33.95 μM IC50 established for structurally analogous C‑3 ester urolithin derivatives (Tang et al., 2021) [2]; the 1‑methyl‑2‑oxopropoxy carbonyl may engage additional hydrogen‑bonding interactions within the PDE2 active site.

Negative‑Control Probe for Urolithin A‑Mediated Mitophagy and Antioxidant Studies

Apply the 8‑methoxy analog in parallel with urolithin A in mitophagy (LC3‑II puncta, Parkin recruitment) and ROS‑detection assays to deconvolve AMPK‑dependent mitochondrial quality control from redox‑cycler artifacts, given the >10‑fold expected reduction in radical‑scavenging capacity [3].

Metabolic‑Stability‑Enhanced Chemical Biology of the Benzo[c]chromen‑6‑one Chemotype

Employ the fully capped compound in long‑duration (≥24 h) cell‑based mechanistic studies or in vivo pharmacokinetic pilot studies, where the absence of phenolic glucuronidation sites is predicted to yield extended half‑life and higher intracellular concentrations compared to hydroxy‑urolithin controls [4].

Quote Request

Request a Quote for 8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.